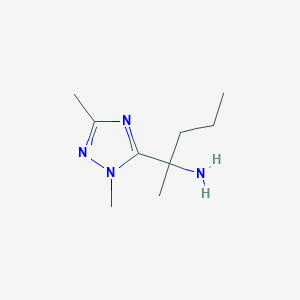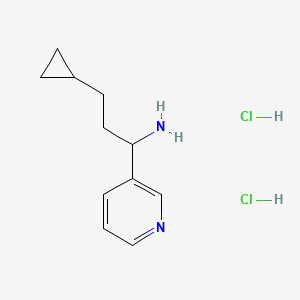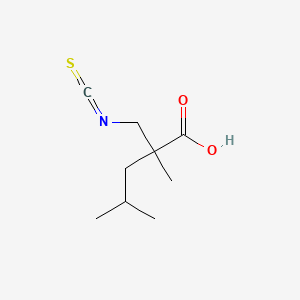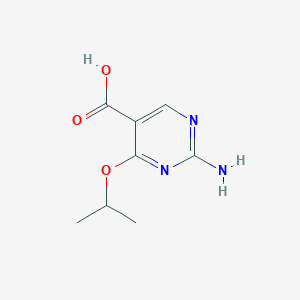![molecular formula C12H25N3O2 B15304248 tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B15304248.png)
tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperazine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperazine derivative. One common method involves the use of tert-butyl carbamate and 1-(2-chloroethyl)piperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate the activity of various biological pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their function. These interactions can affect various biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the piperazine ring.
N-Boc-piperazine: Contains a piperazine ring with a tert-butoxycarbonyl protecting group.
tert-Butyl N-(2-aminoethyl)carbamate: Similar structure but with an aminoethyl group instead of the piperazine ring.
Uniqueness
tert-Butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate is unique due to the combination of the tert-butyl group, piperazine ring, and carbamate functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H25N3O2 |
|---|---|
Poids moléculaire |
243.35 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-piperazin-1-ylpropan-2-yl]carbamate |
InChI |
InChI=1S/C12H25N3O2/c1-10(9-15-7-5-13-6-8-15)14-11(16)17-12(2,3)4/h10,13H,5-9H2,1-4H3,(H,14,16)/t10-/m1/s1 |
Clé InChI |
NMUCCRJTCQNDRT-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](CN1CCNCC1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(CN1CCNCC1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride](/img/structure/B15304181.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid](/img/structure/B15304192.png)

![8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B15304206.png)
![1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride](/img/structure/B15304207.png)

![6-Fluoro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B15304215.png)
![N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide](/img/structure/B15304223.png)

![rel-(2R)-2-{[(benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B15304232.png)

